molecular formula C7H5Cl2NO B1394124 2-Amino-4-chlorobenzoyl chloride CAS No. 1261818-40-9

2-Amino-4-chlorobenzoyl chloride

Cat. No. B1394124
M. Wt: 190.02 g/mol
InChI Key: IMMQTZLWNGNMLV-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzoyl chloride is a chemical compound with the formula C₇H₅Cl₂NO . It is a derivative of benzoyl chloride, having a chlorine substituent in the para-position .


Synthesis Analysis

The synthesis of 2-Amino-4-chlorobenzoyl chloride can be achieved by reacting 4-Chlorobenzoyl chloride with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane . Another method involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl2) in toluene .


Molecular Structure Analysis

The molecular weight of 2-Amino-4-chlorobenzoyl chloride is 171.581 . The IUPAC Standard InChI is InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) .


Chemical Reactions Analysis

4-Chlorobenzoyl chloride, an acyl chloride, reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . This suggests that 2-Amino-4-chlorobenzoyl chloride may undergo similar reactions.


Physical And Chemical Properties Analysis

2-Amino-4-chlorobenzoyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals, causes severe skin burns and eye damage . It has a molecular weight of 171.581 and a formula of C₇H₅Cl₂NO .

Safety And Hazards

2-Amino-4-chlorobenzoyl chloride is corrosive to metals and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-amino-4-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMQTZLWNGNMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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